N-[4-(4-benzylpiperazin-1-yl)phenyl]pyridine-2-carboxamide
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Overview
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]pyridine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds, linked to a benzyl group and a pyridine carboxamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common synthetic route involves the reductive amination of a piperazine precursor with an aromatic aldehyde using sodium cyanoborohydride in methanol . The resulting intermediate is then coupled with a pyridine carboxylic acid derivative under appropriate reaction conditions to yield the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[4-(4-benzylpiperazin-1-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine moieties can be modified using suitable nucleophiles under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Industry: It can be used in the development of new materials and as a building block for the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic deficiency is implicated, such as Alzheimer’s disease. The compound’s structure allows it to form stable interactions with the enzyme’s active site, contributing to its inhibitory potency.
Comparison with Similar Compounds
N-[4-(4-benzylpiperazin-1-yl)phenyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor and has been studied for its potential in treating Alzheimer’s disease.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound exhibits significant antimicrobial activity and has been investigated for its potential as an antibacterial and antifungal agent.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-23(22-8-4-5-13-24-22)25-20-9-11-21(12-10-20)27-16-14-26(15-17-27)18-19-6-2-1-3-7-19/h1-13H,14-18H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHXLASSKZSDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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